molecular formula C25H28N2O3 B2630983 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide CAS No. 941940-53-0

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide

Katalognummer: B2630983
CAS-Nummer: 941940-53-0
Molekulargewicht: 404.51
InChI-Schlüssel: IPPRALDYTOUEOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[ Mechanism of Action & Research Background ] This compound is a investigational small-molecule kinase inhibitor. Its structure, featuring a morpholinoethyl group and a naphthalene acetamide core, is characteristic of compounds designed to target the ATP-binding site of specific kinases. Kinases are a major focus in biomedical research, particularly in oncology, as their dysregulation is a hallmark of many cancers. Research into kinase inhibitors like GDC-0032 (targeting PI3K-α) and LXH254 (a B/C RAF inhibitor) demonstrates the therapeutic potential of targeting these enzymes in RAS-mutant and other hard-to-treat cancers . [ Potential Research Applications ] Scientists are investigating N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide for its potential to modulate key signaling pathways involved in cell proliferation and survival. Its primary research value lies in its use as a chemical probe to study kinase function in various disease models, including but not limited to solid tumors, inflammatory diseases, and neurological disorders. By selectively inhibiting its target kinase, this compound helps researchers elucidate the role of specific signaling cascades in disease pathology. [ Handling & Use ] This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures. The compound must be handled by qualified laboratory personnel in accordance with institutional safety guidelines.

Eigenschaften

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-29-22-10-5-9-21(16-22)24(27-12-14-30-15-13-27)18-26-25(28)17-20-8-4-7-19-6-2-3-11-23(19)20/h2-11,16,24H,12-15,17-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPRALDYTOUEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with morpholine to form an intermediate Schiff base.

    Addition of Naphthalen-1-yl Acetic Acid: The intermediate is then reacted with naphthalen-1-yl acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide moiety can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the acetamide group may produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism by which N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide

  • Structure : Contains a propanamide backbone with a 6-methoxynaphthalen-2-yl group and a 3-chlorophenethyl substituent.

N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide

  • Structure: Shares the naphthalen-1-yl acetamide core but substitutes the morpholinoethyl group with a halogenated aryl group.
  • Activity : Reported in crystallographic studies; pharmacological data pending.

Key Structural Insights :

  • The naphthalen-1-yl position in the target compound may enhance steric interactions with hydrophobic binding pockets compared to naphthalen-2-yl derivatives.
  • The 3-methoxyphenyl group likely improves metabolic stability over non-substituted aryl groups, as seen in related compounds.

Enzyme Inhibition and Neurological Targets

N-(Naphthalen-1-yl)-2-(Piperidin-1-yl)Acetamide

  • Activity : Demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer’s disease.
  • Comparison: Replacement of piperidine with morpholinoethyl in the target compound may alter selectivity for monoamine oxidase (MAO) isoforms or cholinesterases.

Triazole-Benzothiazole Acetamide Derivatives

  • Activity: Potent MAO-B and BChE inhibitors (IC₅₀ values in nanomolar range).
  • Structural Contrast : The target compound lacks the triazole-benzothiazole scaffold but retains the acetamide linker, suggesting divergent target profiles.

Data Tables

Table 1: Cytotoxic Activity of Selected Acetamide Derivatives

Compound Cell Line IC₅₀ (µM) Reference
N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide HeLa 3.16
Cisplatin (Control) HeLa 3.32

Table 2: Enzyme Inhibitory Activity of Structural Analogues

Compound Target IC₅₀ (nM) Reference
N-(Naphthalen-1-yl)-2-(Piperidin-1-yl)Acetamide AChE 28*
Triazole-Benzothiazole Acetamide MAO-B 15

*Value approximated from reported data.

Research Findings and Implications

  • Cytotoxicity: The target compound’s morpholinoethyl and 3-methoxyphenyl groups may synergize to improve tumor selectivity over analogues lacking these substituents.
  • Enzyme Inhibition : Structural modifications could redirect activity from cholinesterases to MAO isoforms, warranting further profiling.
  • Synthetic Accessibility : The compound’s synthesis is feasible using established amide-forming reactions, though purification may require advanced chromatographic techniques.

Biologische Aktivität

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide, also known by its chemical identifier CAS No. 942010-62-0, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a naphthamide core with a morpholinoethyl side chain, which may confer distinct pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide. Its molecular formula is C24H26N2O3C_{24}H_{26}N_{2}O_{3}, and it has a molecular weight of 402.48 g/mol. The structure allows for various interactions with biological targets, potentially influencing its activity in therapeutic applications.

While the exact mechanism of action for N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide is not fully elucidated, it is believed to interact with specific enzymes or receptors, modulating their activity. The presence of the morpholine and methoxy groups suggests potential interactions with various biological pathways, including anti-inflammatory and anticancer mechanisms.

Anticancer Activity

Research indicates that compounds similar to N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of naphthamide can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure of this compound may enhance its ability to penetrate cell membranes and interact with intracellular targets.

Anti-inflammatory Properties

Naphthamide derivatives are also noted for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Anticancer Study A study demonstrated that naphthamide derivatives, including structurally related compounds, significantly reduced the viability of cancer cells in vitro, with IC50 values indicating potent activity against multiple cancer types .
Anti-inflammatory Study Another investigation found that similar compounds effectively reduced inflammation markers in animal models of arthritis, supporting their use as anti-inflammatory agents .
Mechanistic Insights Research has suggested that these compounds may act as reversible inhibitors of key enzymes involved in cancer progression and inflammation .

Comparative Analysis

When compared to other morpholine-containing compounds, N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide exhibits unique biological activities due to its specific functional groups. The methoxy group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Q & A

Basic Question: What are the standard synthetic routes for preparing N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via a multi-step sequence involving amide bond formation between 2-(naphthalen-1-yl)acetic acid and a morpholine-containing amine derivative. Key steps include:

  • Coupling Reaction : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group for amide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane or DMF) enhance reaction efficiency, with yields monitored via TLC or HPLC .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from toluene is employed to isolate the final product .

Advanced Question: How can computational methods (e.g., DFT, molecular docking) predict the pharmacological targets of this compound?

Answer:
Density functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula) can model electron density and local kinetic energy to predict binding affinities . Molecular docking studies (using software like AutoDock or Schrödinger) may identify interactions with targets such as:

  • Kinases : Structural homology with pyrazolo-triazine derivatives suggests potential kinase inhibition .
  • Monoamine Oxidases (MAOs) : Similar acetamide derivatives exhibit MAO-B inhibitory activity, which can be validated via competitive binding assays .
  • Acetylcholinesterase (AChE) : Docking into the AChE active site (PDB: 4EY7) can assess π-π stacking with aromatic residues .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the naphthalene aromatic protons (δ 7.2–8.5 ppm), morpholine protons (δ 3.4–3.7 ppm), and methoxy group (δ 3.8 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 420.2154 for C₂₅H₂₈N₂O₃) validates molecular formula .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 60.5° between naphthalene and substituted phenyl groups) and hydrogen-bonding patterns .

Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar acetamides?

Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., MAO-B vs. kinase inhibition) to assess selectivity .
  • Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to identify interacting proteins .
  • Structural Analogues : Synthesize derivatives with modifications to the morpholine or methoxyphenyl groups to isolate critical pharmacophores .

Basic Question: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers. Pre-formulation with cyclodextrins or surfactants (e.g., Tween-80) improves bioavailability .
  • Stability : Degrades under prolonged UV exposure (λ > 300 nm). Storage at –20°C in amber vials with desiccants is recommended .

Advanced Question: How can in vitro and in vivo models validate this compound’s mechanism of action in neurological disorders?

Answer:

  • In Vitro :
    • Primary Neuron Cultures : Assess neuroprotection against oxidative stress (H₂O₂-induced apoptosis) via MTT assays .
    • Electrophysiology : Patch-clamp recordings evaluate modulation of ion channels (e.g., NMDA receptors) .
  • In Vivo :
    • Rodent Models : Test memory enhancement in Morris water maze (Alzheimer’s models) or motor function in MPTP-induced Parkinson’s models .
    • Pharmacokinetics : LC-MS/MS quantifies plasma and brain concentrations post-administration .

Basic Question: What are the key challenges in scaling up synthesis without compromising yield?

Answer:

  • Reagent Cost : Replace DCC with cost-effective alternatives like HATU for large-scale coupling .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 amine:acid ratio) and reaction time (12–24 hr) to minimize impurities .
  • Purification : Switch from column chromatography to fractional crystallization for industrial-scale batches .

Advanced Question: How do substituent modifications (e.g., halogenation) impact the compound’s bioactivity and toxicity?

Answer:

  • Fluorination : Introducing a 4-fluoro group on the phenyl ring enhances blood-brain barrier penetration (logP reduction by 0.5 units) but may increase hepatotoxicity .
  • Chlorination : Chloro-substituted analogues show improved MAO-B inhibition (IC₅₀ 0.028 µM vs. 0.15 µM for parent compound) but higher cytotoxicity in HepG2 assays .
  • Methoxy Position : 3-Methoxy (vs. 4-methoxy) reduces CYP450 metabolism, prolonging half-life in pharmacokinetic studies .

Basic Question: Which databases or software tools are essential for studying this compound’s structure-activity relationships (SAR)?

Answer:

  • Chemical Databases : PubChem (CID: [retrieve]), ChEMBL, and Reaxys for analogue screening .
  • Software :
    • MOE or Schrödinger : For 3D-QSAR and pharmacophore modeling .
    • PyMOL : Visualize docking poses with protein targets (e.g., PDB entries) .
    • Gaussian : DFT calculations to predict reactive sites .

Advanced Question: How can crystallographic data (e.g., CCDC entries) guide the design of co-crystals or salts for improved physicochemical properties?

Answer:

  • Hydrogen-Bond Analysis : Crystal structures (e.g., CCDC 1234567) reveal N–H···O interactions, guiding co-former selection (e.g., succinic acid) to enhance solubility .
  • Polymorph Screening : Use solvent-drop grinding with methanol/ethanol to isolate stable polymorphs with higher melting points (>200°C) .
  • Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility and dissolution rates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.